Regioisomeric Differentiation: N4-(4-Methoxybenzyl)amino vs. N1-(4-Methoxybenzyl) Substitution
The target compound positions the 4-methoxybenzyl group on the exocyclic N4-amino nitrogen, whereas the commercially common regioisomer 1-(4-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1152867-10-1) places the identical aryl group at the N1 ring nitrogen . This regioisomeric switch relocates the hydrogen-bond-donating secondary amine from an endocyclic (N1) to an exocyclic (N4) position, altering the vector and distance of the H-bond donor relative to the pyrazole hinge-binding atoms. In the Raf kinase inhibitor series, the N1-(4-methoxybenzyl) arrangement is essential for occupying the hydrophobic back pocket, while the exocyclic 4-amino position serves as the anchor point for amide/urea extension toward the allosteric site [1]. Reversing this topology would place the benzyl group at the solvent-exposed hinge face, abrogating back-pocket occupancy.
| Evidence Dimension | Substitution topology: location of 4-methoxybenzyl group |
|---|---|
| Target Compound Data | N4-(4-methoxybenzyl)amino; MW 231.3 (free base); H-bond donor at exocyclic N4 |
| Comparator Or Baseline | 1-(4-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1152867-10-1); N1-(4-methoxybenzyl); MW 203.24; H-bond donor at endocyclic N1 |
| Quantified Difference | MW difference: +28.1 Da (free base); H-bond donor relocation from endocyclic N1 to exocyclic N4 |
| Conditions | Structural comparison based on CAS registry data and reported synthetic routes |
Why This Matters
For procurement decisions in kinase inhibitor programs, the N4-(4-methoxybenzyl)amino topology of the target compound preserves the N1 position for ethyl substitution (modulating hinge-binding electronics) while leaving the exocyclic amine free for diversification, a regiochemical arrangement that cannot be achieved with the N1-(4-methoxybenzyl) regioisomer.
- [1] Kim MH et al. Bioorg Med Chem. 2011;19(6):1915-1923. Docking analysis of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide) scaffold showing N1-benzyl occupancy of hydrophobic back pocket and C4-exocyclic amine as hinge-binding anchor. View Source
